1,4,5-噁噻氮杂环-4,4-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

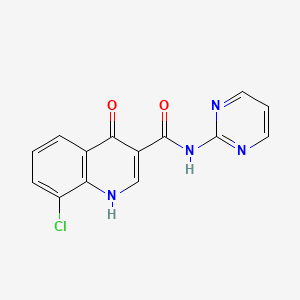

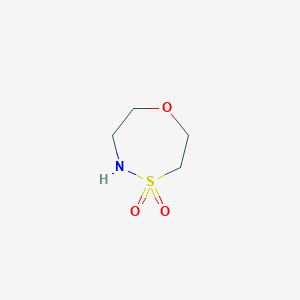

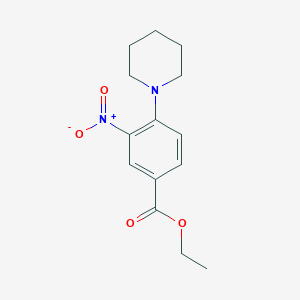

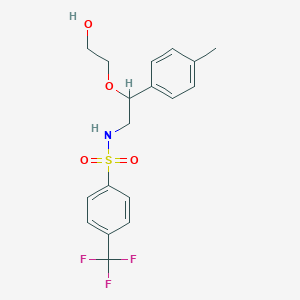

1,4,5-Oxathiazepane 4,4-dioxide is a chemical compound with diverse applications in scientific research. It is characterized by a high diversity of chemical structures . Its unique structure and properties make it valuable for drug development, catalysis, and material synthesis.

Synthesis Analysis

The synthesis of 1,4,5-Oxathiazepane 4,4-dioxide involves a “click, click, cyclize” strategy utilizing an intramolecular oxa-Michael pathway . This method greatly simplifies sultam construction .Molecular Structure Analysis

The molecular structure of 1,4,5-Oxathiazepane 4,4-dioxide is characterized by a high diversity of chemical structures . The molecular formula is C5H9NO5S .Chemical Reactions Analysis

A series of seven- and eight-membered ring sultams were effectively synthesized via tandem reactions involving oxa-, aza-, and thia-Michael addition to vinyl sulfonamides . These reactions enrich current synthetic methodologies for sultams and provide a good example of sultam diversity-oriented synthesis .科学研究应用

Antineoplastic Activity

1,4,5-Oxathiazepane 4,4-dioxide has demonstrated antineoplastic properties, particularly in pancreatic carcinoma. The substance GP-2250, a member of the oxathiazinane class, exhibits potent antitumor effects in various cancer cell lines, including breast, skin, pancreas, and colon cancer . Its potential as a therapeutic option in cancer treatment is an exciting avenue for further investigation.

Antibacterial Effects

In addition to its antineoplastic activity, GP-2250 and related oxathiazinane derivatives have shown antibacterial effects. These compounds were tested against multiple bacteria strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The correlation between antineoplastic capacity and antibacterial properties suggests a shared mechanism, possibly driven by reactive oxygen species (ROS) .

ROS-Driven Mechanism

GP-2250 and certain derivatives induce high ROS levels (up to 110%) in treated cancer cell lines compared to untreated cells. This ROS-driven mechanism may contribute to both antineoplastic and antibacterial effects. Understanding this interplay could lead to novel therapeutic strategies .

Structure-Activity Relationship

Comparing different oxathiazinane derivatives, we find that GP-2250, along with compounds 2293, 2289, and 2296, exhibits both antineoplastic and antibacterial activities. Conversely, derivatives 2255, 2256, and 2287 lack these properties. This structure-activity relationship sheds light on the dual functionality of these compounds .

Potential Therapeutic Applications

Given its dual action, 1,4,5-oxathiazepane 4,4-dioxide holds promise as a multitarget therapeutic agent. Researchers are exploring its use not only in cancer treatment but also in combating bacterial infections. Further studies are needed to optimize its efficacy and safety profiles .

Future Research Directions

Continued investigations should focus on elucidating the precise molecular mechanisms underlying GP-2250’s effects. Additionally, exploring its activity against other cancer types and bacterial strains will enhance our understanding of its therapeutic potential .

作用机制

The 1,4,5-oxathiazine-4,4-dioxide, known as substance GP-2250, possesses antineoplastic properties as shown on pancreatic carcinoma . The substances GP-2250, 2293, 2289, and 2296 not only showed antineoplastic activity in four different cancer entities but also antibacterial effects . Both activities appear to be reactive oxygen species (ROS) driven .

安全和危害

属性

IUPAC Name |

1,4,5-oxathiazepane 4,4-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3S/c6-9(7)4-3-8-2-1-5-9/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQCWJFIVXGEAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCS(=O)(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4,5-Oxathiazepane 4,4-dioxide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid](/img/structure/B2649691.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2649698.png)

![9-((4-phenylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2649708.png)